molecular formula C15H17FN4O9 B14177906 N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid CAS No. 922191-81-9

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid

Katalognummer: B14177906
CAS-Nummer: 922191-81-9
Molekulargewicht: 416.31 g/mol
InChI-Schlüssel: FZWOMZRMWKKVQX-NFNXHLSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group, which imparts distinct reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with D-alanine and (3S)-3-methyl-L-glutamic acid. The reaction is carried out under alkaline conditions, often using sodium bicarbonate as a base. The mixture is incubated at elevated temperatures (around 40-50°C) for a specific duration to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to achieve high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and isolation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its ability to form stable derivatives with amino acids and peptides makes it valuable in analytical and biochemical research .

Eigenschaften

CAS-Nummer

922191-81-9

Molekularformel

C15H17FN4O9

Molekulargewicht

416.31 g/mol

IUPAC-Name

(2S,3S)-2-[[(2R)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid

InChI

InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13-/m0/s1

InChI-Schlüssel

FZWOMZRMWKKVQX-NFNXHLSSSA-N

Isomerische SMILES

C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Kanonische SMILES

CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.